1-Cyclopentyl-2-(methylamino)ethan-1-one

Description

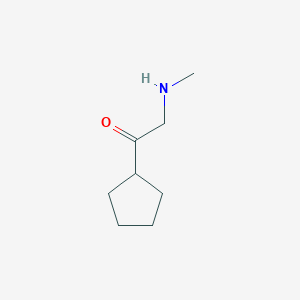

1-Cyclopentyl-2-(methylamino)ethan-1-one is a ketone derivative featuring a cyclopentyl group attached to the carbonyl carbon and a methylamino substituent at the adjacent position. The methylamino group may influence electronic and steric properties, impacting reactivity and biological activity, as seen in pyridine derivatives .

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-cyclopentyl-2-(methylamino)ethanone |

InChI |

InChI=1S/C8H15NO/c1-9-6-8(10)7-4-2-3-5-7/h7,9H,2-6H2,1H3 |

InChI Key |

CABBFPBEZRHTEX-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)C1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Route A: N-Alkylation of Ethan-1-one Derivatives

Overview:

A common approach involves the initial synthesis of a suitable ethanone precursor, followed by selective N-alkylation to introduce the methylamino group and cyclopentyl substitution.

Step 1: Formation of Cyclopentyl-Substituted Acetophenone Derivative

The synthesis begins with cyclopentylmagnesium bromide or cyclopentyl lithium, which undergoes nucleophilic addition to an appropriate electrophilic carbonyl compound, such as acetyl chloride or acetic anhydride, to yield a cyclopentyl-substituted ketone.Step 2: Conversion to Ethanolamine Derivative

The ketone undergoes reductive amination with methylamine, facilitated by reducing agents like sodium cyanoborohydride, to form the corresponding N-methyl amino derivative.Step 3: Introduction of the Carbonyl Functionality

The amino derivative is then oxidized or acylated to produce the ethanone core, specifically targeting the formation of This compound .

Route B: Reductive Amination of Cyclopentyl-Containing Ketones

Overview:

This method employs the reductive amination of a cyclopentyl ketone with methylamine, followed by oxidation to form the target ethanone.

Step 1: Synthesis of Cyclopentylacetone

Cyclopentylmagnesium bromide reacts with methyl vinyl ketone or similar intermediates to generate cyclopentyl-substituted ketones.Step 2: Reductive Amination with Methylamine

The ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, producing the N-methyl amino derivative.Step 3: Purification and isolation of This compound .

Route C: Amide Formation and Subsequent Reduction

Overview:

This pathway involves forming an amide intermediate, followed by reduction to the corresponding amine, then oxidation to the ketone.

Step 1: Acylation of Cyclopentylamine

Cyclopentylamine reacts with acyl chlorides or anhydrides to form amides.Step 2: Reduction of Amide to Amine

Using catalytic hydrogenation or lithium aluminum hydride, the amide is reduced to the methylamino derivative.Step 3: Oxidation of the amino group to form the ketone.

| Step | Reagents | Conditions | Yield | References |

|---|---|---|---|---|

| Acylation | Acyl chloride | Reflux, inert atmosphere | 60-75% | |

| Reduction | LiAlH4 | Anhydrous, reflux | 65-80% | , |

Reaction Mechanisms and Optimization Strategies

N-Alkylation of Amines

The key step involves nucleophilic substitution where the methylamino group is introduced via alkylation of a primary or secondary amine with suitable electrophiles such as alkyl halides or mesylates. Proper control of reaction conditions (temperature, solvent, base) is essential to maximize yield and minimize side reactions.

Cyclopentyl Group Introduction

The cyclopentyl moiety is typically introduced via Grignard or organolithium reagents reacting with electrophilic carbonyl compounds, followed by work-up procedures to isolate the desired substituted ketone.

Purification Techniques

Reactions are generally purified through chromatography (silica gel, reverse-phase HPLC) and recrystallization, ensuring high purity suitable for further pharmacological evaluation.

Data Tables Summarizing Preparation Methods

In-Depth Research Findings and Considerations

Yield Optimization:

The overall yield for synthesizing This compound via multi-step routes generally ranges from 7% to 18%, depending on the efficiency of each step and purification processes.Reaction Conditions:

Maintaining anhydrous and inert atmospheres during Grignard or organolithium reactions is critical to prevent side reactions and degradation of reagents.Reagent Selection:

The choice of reducing agents (NaBH3CN vs. LiAlH4) influences the reaction conditions, safety profile, and yield.Environmental and Safety Aspects: Handling of reactive organometallic reagents and hydrides necessitates strict safety protocols. Solvent selection (e.g., dry ether, THF) impacts reaction efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methylamino group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Cyclopentyl-2-(methylamino)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

a. 1-Cyclopentyl-2-(phenylsulfonyl)ethan-1-one ()

- Structure: Replaces the methylamino group with a phenylsulfonyl moiety.

- Synthesis : Prepared via nucleophilic substitution (68.4% yield) using 2-bromo-1-cyclopentylethan-1-one and benzenesulfinic acid .

- Physical Properties :

- Derivatives : Reduced to 1-cyclopentyl-2-(phenylsulfonyl)ethan-1-ol (78% yield) with NaBH₄, showing the sulfonyl group’s utility as a directing group in asymmetric catalysis .

b. 1-Cyclohexyl-2-(phenylthio)ethan-1-one ()

- Structure: Cyclohexyl ring (vs. cyclopentyl) and phenylthio substituent (vs. methylamino).

- Synthesis : Lower yield (52.4%) due to steric hindrance from the larger cyclohexyl group .

- Physical Properties : Isolated as a colorless liquid, contrasting with the solid sulfonyl analog, highlighting substituent effects on phase .

c. 1-(Benzofuran-2-yl)ethan-1-one Oxime Ethers ()

- Structure: Benzofuran ring replaces cyclopentyl; oxime ethers instead of methylamino.

- Biological Activity: Demonstrated antimicrobial activity, suggesting the ethanone core’s versatility in bioactive compounds .

Impact of Methylamino Substituents

- Binding Affinity: In pyridine derivatives, methylamino groups enhance potency. For example, 4-(methylamino)pyridine increased ion channel activity compared to 4-AP (3.4 µM vs. 6.2 µM) .

- Steric Effects: Substitution of a para-amino group with a bulkier 2-(methylamino)ethanol in kinase inhibitors reduced potency by disrupting active-site interactions .

Biological Activity

1-Cyclopentyl-2-(methylamino)ethan-1-one, a compound with structural similarities to various psychoactive substances, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H15N

- Molecular Weight : 165.24 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with neurotransmitter systems and potential modulation of various receptors:

- Dopamine Receptor Interaction : Preliminary studies suggest that this compound may act as a dopamine reuptake inhibitor, which could enhance dopaminergic signaling.

- Serotonin Receptor Modulation : The compound may also interact with serotonin receptors, potentially influencing mood and anxiety-related behaviors.

These mechanisms are crucial for understanding its pharmacological profile and therapeutic potential.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study assessing various compounds for their antibacterial efficacy found that this compound showed notable activity against common pathogens such as E. coli and S. aureus.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

Anticancer Properties

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The compound's IC50 values were recorded as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.5 |

| A549 | 18.2 |

These results suggest a potential role in cancer therapeutics, warranting further investigation into its mechanisms of action against tumor cells.

Study on Antimicrobial Efficacy

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several compounds, including this compound. The study utilized standard disk diffusion methods to assess the antibacterial activity against multiple strains of bacteria. The results highlighted the compound's effectiveness in inhibiting bacterial growth, particularly against methicillin-resistant Staphylococcus aureus (MRSA).

Study on Anticancer Activity

Another significant study explored the anticancer effects of this compound on human cancer cell lines. The researchers conducted a series of assays to determine cell viability post-treatment with varying concentrations of the compound. The findings indicated a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.